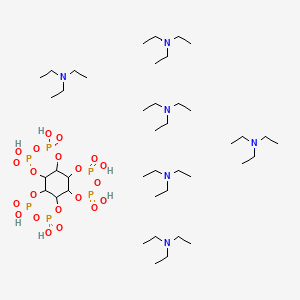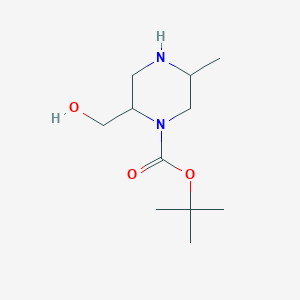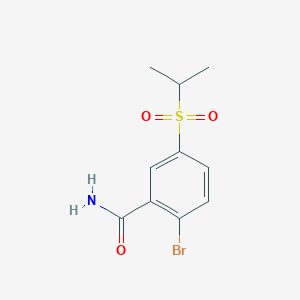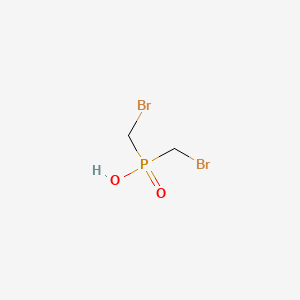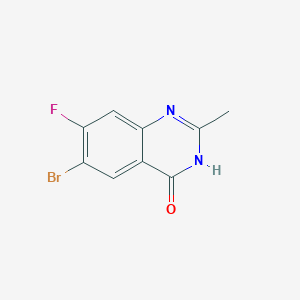
4-Bromo-3-fluoro-5-methylthiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-5-methylbenzenethiol is an aromatic compound with a thiol group attached to a benzene ring substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-fluoro-5-methylbenzenethiol typically involves multi-step reactions starting from benzene derivatives. One common approach is:
Bromination: Introduction of the bromine atom using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.
Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).
Thiol Introduction: Introduction of the thiol group using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production methods for 4-bromo-3-fluoro-5-methylbenzenethiol may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-5-methylbenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents.
Major Products Formed
Disulfides: Formed from oxidation of the thiol group.
Sulfonic Acids: Formed from further oxidation.
Substituted Benzenes: Formed from nucleophilic aromatic substitution.
Scientific Research Applications
4-Bromo-3-fluoro-5-methylbenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-5-methylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluorobenzenethiol: Lacks the methyl group, which can affect its reactivity and applications.
3-Fluoro-5-methylbenzenethiol: Lacks the bromine atom, which can influence its chemical properties.
4-Bromo-5-methylbenzenethiol:
Uniqueness
4-Bromo-3-fluoro-5-methylbenzenethiol is unique due to the combination of bromine, fluorine, and methyl substituents on the benzene ring, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C7H6BrFS |
|---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
4-bromo-3-fluoro-5-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrFS/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3 |
InChI Key |
ASMGIYYZZFVVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


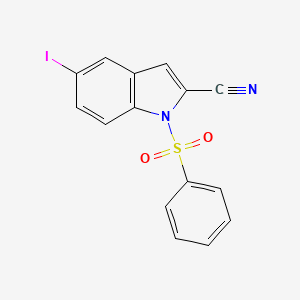
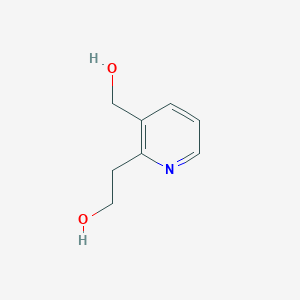
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)
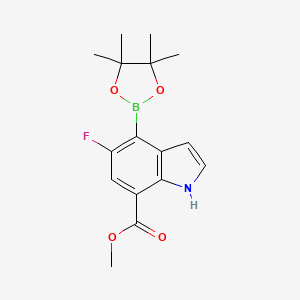
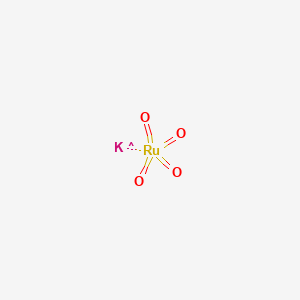
![7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)



